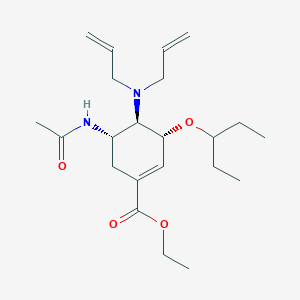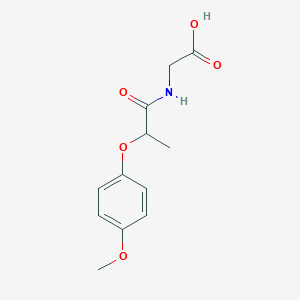
(2-(4-Methoxyphenoxy)propanoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Methoxyphenoxy)propanoyl)glycine is an organic compound with the molecular formula C12H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a sweetness inhibitor, making it valuable in the food industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenoxy)propanoyl)glycine typically involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with glycine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
(2-(4-Methoxyphenoxy)propanoyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2-(4-Methoxyphenoxy)propanoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its sweetness inhibitory properties.
Industry: Utilized in the food industry as a sweetness inhibitor to reduce sugar content in products without compromising taste.
作用机制
The mechanism of action of (2-(4-Methoxyphenoxy)propanoyl)glycine involves its interaction with specific molecular targets, such as taste receptors. It acts as a competitive inhibitor, blocking the binding of sweet-tasting molecules to their receptors, thereby reducing the perception of sweetness. This competitive inhibition is selective, affecting some sweeteners more than others .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: A closely related compound with similar sweetness inhibitory properties.
2-(4-Methoxyphenoxy)propionic acid derivatives: Various derivatives with modifications at the para-position of the aromatic ring, affecting their sweetness inhibitory potency.
Uniqueness
(2-(4-Methoxyphenoxy)propanoyl)glycine is unique due to its specific structure, which allows it to selectively inhibit sweetness without affecting other taste modalities. Its effectiveness and selectivity make it a valuable compound in both research and industrial applications.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenoxy)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(12(16)13-7-11(14)15)18-10-5-3-9(17-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
InChI 键 |
QTVGMVDNLLJWCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


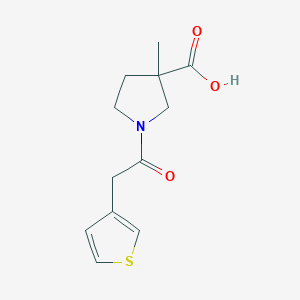
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

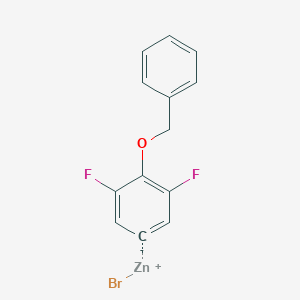
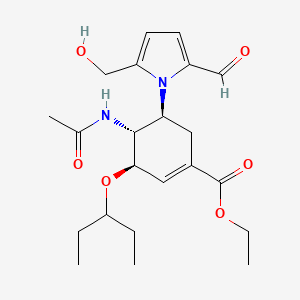
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
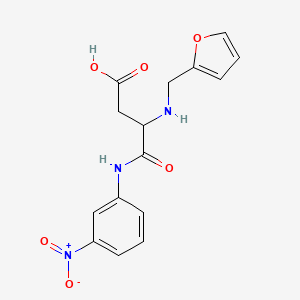
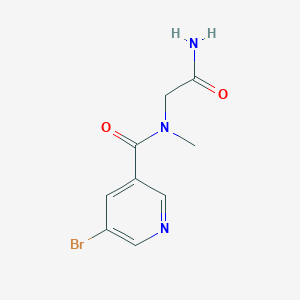
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
